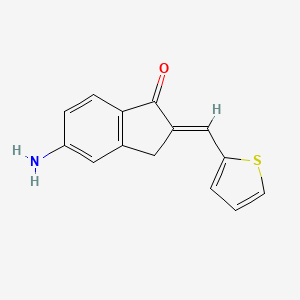

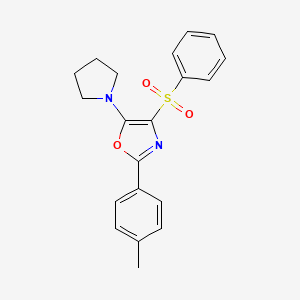

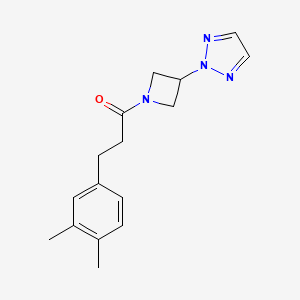

(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using different spectroscopic techniques . The complex was assigned a distorted square pyramidal geometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the stable geometry of the complex was established through computational simulation utilizing density functional theory .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A synthesized compound closely related to "(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one," namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been found to exhibit significant corrosion inhibition properties for mild steel X52 in acidic solutions. The study by Daoud et al. (2014) suggests that the compound efficiently inhibits corrosion, with the efficiency increasing alongside inhibitor concentration. The adsorption of this compound on mild steel surfaces follows Langmuir’s isotherm, and its inhibitory action was explored through various corrosion methods including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Crystal Structure and Polymorphism

Studies have explored the crystal structure and polymorphism of molecules containing the thiophene unit, which are structurally similar to "this compound." For instance, Ünver & Tanak (2018) determined the molecular structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate through X-ray diffraction, revealing non-planarity and specific dihedral angles contributing to the compound's structural characteristics. These structural insights have implications for the development of materials with tailored physical and chemical properties.

Synthesis and Characterization

The synthesis and characterization of novel compounds featuring the thiophene moiety have been extensively studied. Fu & Wang (2008) reported on the condensation of 3-dicyanovinylindan-1-one with arylamines, leading to the formation of polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones. These compounds were then subjected to various reactions to explore their electronic absorption spectra, demonstrating the versatility of thiophene-containing compounds in synthetic chemistry.

Anticancer Activities and Computational Study

A novel thiophenylchromane compound synthesized for anticancer activity studies showed moderate activity against HepG2 (cancer cell line) and BEAS-2B (normal cell line). The study conducted by Vaseghi et al. (2021) aimed to investigate the crystalline structure and the dominant chemical form of the synthesized compound, offering insights into its potential therapeutic applications.

Catalytic Synthesis

An efficient method for direct amide bond synthesis involving carboxylic acids and amines was developed using a catalyst closely related to the compound . The study by El Dine et al. (2015) highlights the catalyst's effectiveness at room temperature across a wide range of substrates, demonstrating its applicability in peptide synthesis and the broader field of organic chemistry.

Wirkmechanismus

Target of Action

Compounds with a thiophene ring, which is present in this compound, are known to be important building blocks in pharmaceutically active agents .

Mode of Action

It is known that the thiophene ring in the compound can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Compounds with a thiophene ring are known to have diverse pharmacokinetic properties depending on their specific structure and functional groups .

Result of Action

Thiophene derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can lead to a range of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJSHCHZUWSIGE-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=C(C=CC(=C2)N)C(=O)/C1=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)